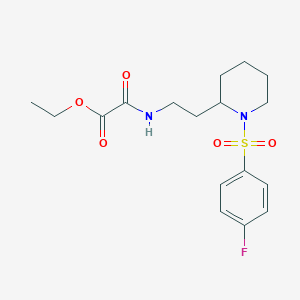

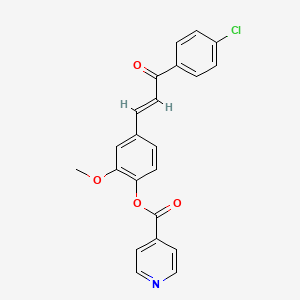

![molecular formula C22H25N7O4S2 B3018255 Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate CAS No. 672919-20-9](/img/structure/B3018255.png)

Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N7O4S2 and its molecular weight is 515.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

- Study : Microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated the biological activities of similar compounds.

- Findings : Certain compounds showed good to moderate antimicrobial activity against microorganisms, and some exhibited antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

- Study : Synthesis of new pyridine derivatives with substituted benzothiazoles explored their in vitro antimicrobial activity.

- Findings : These compounds showed variable and modest activity against bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis

- Study : Synthesis of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB.

- Findings : One compound in particular showed significant inhibitory activity against Mycobacterium tuberculosis and was not cytotoxic in eukaryotic cells (Reddy et al., 2014).

Decyclization of Ethyl Benzothiophene Carboxylates

- Study : Investigated the reaction of ethyl benzothiophene carboxylates with secondary amines.

- Findings : This reaction yielded N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

作用機序

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the nervous system and are often implicated in conditions like epilepsy.

Mode of Action

The compound interacts with its targets by binding to them, which can alter their function. For instance, it may enhance or inhibit the activity of these receptors, leading to changes in the transmission of signals in the nervous system

Biochemical Pathways

The affected pathways primarily involve the transmission of signals in the nervous system. By interacting with its targets, the compound can influence these pathways and their downstream effects. This can lead to changes in neuronal activity, potentially alleviating symptoms of conditions like epilepsy .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the activity of its targets and the associated biochemical pathways. This can lead to alterations in neuronal activity. In a study, the compound showed protection against seizures in a mouse model, suggesting potential anticonvulsant activity .

生化学分析

Biochemical Properties

Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions suggest its potential role in modulating neurotransmitter activity and influencing neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can protect against seizures in mice by interacting with epilepsy molecular targets . This indicates its potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, leading to changes in gene expression. For example, it has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 and glutamate receptors . These interactions help in modulating neurotransmitter activity and reducing seizure activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it provides protection against seizures for up to 1 hour in mice . This indicates its potential for short-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 100 mg/kg, it has shown significant protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with GABA (A) alpha-1 and glutamate receptors suggest its role in modulating neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions help in targeting specific cellular compartments and enhancing its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its therapeutic potential .

特性

IUPAC Name |

ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O4S2/c1-3-33-22(32)28-10-8-27(9-11-28)19-24-17-16(18(30)25-20(31)26(17)2)29(19)12-13-34-21-23-14-6-4-5-7-15(14)35-21/h4-7H,3,8-13H2,1-2H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROKOKOXDLNAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)

![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)